molecular formula C11H13N3 B8501992 4-[1-(1H-imidazol-1-yl)ethyl]benzenamine

4-[1-(1H-imidazol-1-yl)ethyl]benzenamine

Katalognummer: B8501992
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: JZLTWGKFVJMPJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(1H-imidazol-1-yl)ethyl]benzenamine is a chemical compound of interest in medicinal and organic chemistry research. Its structure, featuring a benzenamine core linked to a 1H-imidazole ring via an ethyl spacer, is analogous to several biologically active molecules. The 1H-imidazole moiety is a prominent pharmacophore found in many therapeutic agents due to its ability to participate in hydrogen bonding and coordinate with metal ions, often serving as a ligand in catalytic systems or a key component in drug discovery . Similarly, aniline derivatives are versatile building blocks in the synthesis of more complex chemical entities . The primary research value of this compound likely lies in its use as a key synthetic intermediate. Researchers can potentially utilize the aromatic amine group for further functionalization, such as condensation reactions, amide bond formation, or as a precursor to heterocyclic systems like benzimidazoles. Benzimidazole cores are of significant interest in the development of new antimicrobial agents, as some derivatives have demonstrated potent activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , as well as the fungus Candida albicans . The structural framework of this compound suggests potential for investigation in similar antimicrobial and antifungalscreening programs. Furthermore, compounds with imidazole and aniline motifs have been studied for their potential interactions with various biological targets. Molecular docking analyses of similar structures have identified potential binding modes with enzymes like (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases, which are implicated in bacterial cell division and metabolism . Therefore, 4-[1-(1H-imidazol-1-yl)ethyl]benzenamine may serve as a valuable scaffold for researchers exploring novel inhibitors of these essential bacterial proteins. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C11H13N3

Molekulargewicht

187.24 g/mol

IUPAC-Name

4-(1-imidazol-1-ylethyl)aniline

InChI

InChI=1S/C11H13N3/c1-9(14-7-6-13-8-14)10-2-4-11(12)5-3-10/h2-9H,12H2,1H3

InChI-Schlüssel

JZLTWGKFVJMPJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)N)N2C=CN=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide (35)

  • Structure : Contains a benzimidazole core linked via a methylene bridge to a benzamide group.
  • Key Differences: The benzimidazole system (vs. The cyanobenzamide group introduces strong electron-withdrawing properties, improving binding affinity to indoleamine 2,3-dioxygenase 1 (IDO1) .
  • Activity: Exhibits potent IDO1 inhibition (IC₅₀ < 100 nM), attributed to the cyanobenzamide moiety’s electron-deficient nature .

(E)-N-[1-[[4-Chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole (Triflumizole)

  • Structure: Imidazole linked to a chloro-trifluoromethylphenyl group via an imino-propoxyethyl chain.
  • Key Differences : The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, critical for fungicidal activity. The propoxyethyl chain increases conformational flexibility compared to the rigid ethyl group in the target compound .
  • Application : Used as an agricultural fungicide, leveraging its ability to disrupt fungal membrane integrity .

2-Chloro-N-[1-(1H-imidazol-1-yl)pentylidene]-4-nitrobenzenamine

  • Structure : Features a nitro group and chloro substituent on the benzene ring, with an imidazole attached via a pentylidene chain.
  • The extended pentylidene chain may reduce steric hindrance compared to the ethyl group in the target compound .
  • Physicochemical Properties : Boiling point: 479.9°C (predicted), pKa: 2.75, density: 1.30 g/cm³ .

Physicochemical Properties Comparison

Property 4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide 2-Chloro-N-[1-(1H-imidazol-1-yl)pentylidene]-4-nitrobenzenamine
Molecular Weight ~217.25 g/mol (estimated) 385.39 g/mol 306.09 g/mol
Boiling Point Not reported Not reported 479.9°C (predicted)
pKa ~6.5 (imidazole NH) ~4.5 (cyanobenzamide) 2.75 (predicted)
LogP ~1.8 (estimated) ~3.2 ~3.0 (predicted)

Notes:

  • The target compound’s imidazole NH group (pKa ~6.5) is less acidic than the cyanobenzamide group (pKa ~4.5) in compound 35, influencing ionization under physiological conditions .
  • The nitro and chloro substituents in 2-chloro-N-[1-(1H-imidazol-1-yl)pentylidene]-4-nitrobenzenamine significantly lower pKa, enhancing solubility in acidic environments .

Enzyme Inhibition

  • Kinase Inhibition: Aminoimidazole derivatives (e.g., Src family kinase inhibitors) share structural similarities but incorporate pyrimidine or piperazine rings for ATP-binding pocket interactions, a feature absent in the target compound .

Antifungal Activity

  • Triflumizole: EC₅₀ values < 1 ppm against Botrytis cinerea, attributed to its trifluoromethyl group’s hydrophobicity and membrane penetration . No comparable data exists for the target compound.

Vorbereitungsmethoden

Synthesis of 4-(1-Bromoethyl)benzenamine

The foundational step involves bromination of 4-ethylbenzenamine to introduce a leaving group. While direct bromination of ethyl groups is challenging, 4-(1-bromoethyl)benzenamine can be synthesized via a two-step oxidation-bromination sequence:

  • Oxidation : Treatment of 4-ethylbenzenamine with pyridinium chlorochromate (PCC) in dichloromethane yields 4-acetylbenzenamine.

  • Bromination : Reaction of the ketone with phosphorus tribromide (PBr₃) in diethyl ether generates the α-bromo derivative.

Imidazole Substitution

The bromoethyl intermediate undergoes nucleophilic substitution with imidazole under strongly basic conditions. Sodium hydride (NaH) in N-methyl-2-pyrrolidone (NMP) at 100–120°C facilitates deprotonation of imidazole, enabling displacement of bromide. The reaction proceeds via an SN2 mechanism, favored by the polar aprotic solvent:

4-(1-Bromoethyl)benzenamine+ImidazoleNaH, NMP4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine+HBr\text{4-(1-Bromoethyl)benzenamine} + \text{Imidazole} \xrightarrow{\text{NaH, NMP}} \text{4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine} + \text{HBr}

Key Data :

  • Yield : 68–72% after recrystallization from ethanol.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes residual imidazole.

Palladium-Catalyzed Coupling of Aryl Halides

Preparation of 4-(1H-Imidazol-1-yl)ethylboronic Acid

This route employs Suzuki-Miyaura coupling to forge the C–N bond. Synthesis of the boronated imidazole derivative begins with:

  • Lithiation : 1-Vinylimidazole treated with n-butyllithium at −78°C generates a lithiated intermediate.

  • Borylation : Quenching with trimethylborate yields 1-(1H-imidazol-1-yl)ethylboronic acid.

Cross-Coupling with 4-Bromoethylbenzenamine

The boronic acid couples with 4-bromoethylbenzenamine under palladium catalysis. A mixture of Pd(PPh₃)₄, potassium carbonate, and dimethylformamide (DMF) at 80°C facilitates the reaction:

4-Bromoethylbenzenamine+1-(1H-Imidazol-1-yl)ethylboronic AcidPd(PPh₃)₄4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine\text{4-Bromoethylbenzenamine} + \text{1-(1H-Imidazol-1-yl)ethylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine}

Optimization Insights :

  • Catalyst Loading : 5 mol% Pd achieves 65% conversion.

  • Side Products : Homocoupling of boronic acid (<10%).

Reductive Amination of 4-Acetylbenzenamine

Imine Formation

Condensation of 4-acetylbenzenamine with imidazole in ethanol under acidic conditions forms the imine intermediate. Glacial acetic acid catalyzes the reaction at reflux (80°C, 12 h).

Reduction to Ethylamine

Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine. Methanol serves as the solvent, with monitoring via TLC to prevent over-reduction:

4-Acetylbenzenamine+ImidazoleNaBH₃CN4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine\text{4-Acetylbenzenamine} + \text{Imidazole} \xrightarrow{\text{NaBH₃CN}} \text{4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine}

Challenges :

  • Competitive Reduction : Ketone reduction to alcohol occurs if pH > 6.

  • Yield : 58% after extraction with dichloromethane.

Nitro-Group Manipulation and Reduction

Nitration of 4-Ethylbenzene

Nitration with fuming nitric acid and sulfuric acid at 0°C produces 4-ethylnitrobenzene. Regioselectivity is ensured by the electron-donating ethyl group.

Bromination and Imidazole Substitution

Bromination of the ethyl group (N-bromosuccinimide, AIBN, CCl₄) yields 4-(1-bromoethyl)nitrobenzene. Subsequent substitution with imidazole (NaH, NMP, 110°C) affords 4-[1-(1H-imidazol-1-yl)ethyl]nitrobenzene.

Catalytic Hydrogenation

Reduction of the nitro group using H₂ (1 atm) and 10% Pd/C in ethanol converts the intermediate to the target amine:

4-[1-(1H-Imidazol-1-yl)ethyl]nitrobenzeneH2,Pd/C4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine\text{4-[1-(1H-Imidazol-1-yl)ethyl]nitrobenzene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-[1-(1H-Imidazol-1-yl)ethyl]benzenamine}

Advantages :

  • Overall Yield : 62% over three steps.

  • Purity : >98% by HPLC after recrystallization.

Comparative Analysis of Methodologies

Method Yield Complexity Cost Scalability
Nucleophilic Substitution72%ModerateLowHigh
Palladium-Catalyzed65%HighHighModerate
Reductive Amination58%LowLowLow
Nitro Reduction62%HighModerateHigh

Key Observations :

  • Nucleophilic Substitution offers the best balance of yield and scalability for industrial applications.

  • Reductive Amination is limited by competing side reactions but requires minimal purification.

  • Palladium-Catalyzed Coupling suits small-scale synthesis of analogs with sensitive functional groups.

Spectroscopic Characterization

FTIR Analysis

  • N–H Stretch : 3350 cm⁻¹ (amine).

  • C=N Stretch : 1605 cm⁻¹ (imidazole).

  • Aromatic C–H : 3020 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.45 (q, 2H, J = 7.2 Hz, CH₂), δ 4.12 (t, 1H, J = 7.2 Hz, CH-imidazole).

  • δ 6.78–7.25 (m, 8H, aromatic and imidazole protons) .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[1-(1H-imidazol-1-yl)ethyl]benzenamine and its derivatives?

A multi-step approach is often employed:

  • Step 1 : Condensation of substituted benzaldehydes with imidazole derivatives under acidic conditions (e.g., HCl catalysis) to form imidazole-substituted intermediates.
  • Step 2 : Reductive amination or alkylation to introduce the ethylamine group.
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/MeOH/NEt₃ gradients) to isolate the target compound .
  • Key validation : FT-IR and NMR spectroscopy to confirm functional groups (e.g., NH₂ at δ 5.2 ppm in ¹H NMR) .

Q. How can researchers verify the structural integrity of 4-[1-(1H-imidazol-1-yl)ethyl]benzenamine?

  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., bond angles between the imidazole ring and benzene core) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks matching theoretical values) .
  • 2D NMR experiments (e.g., COSY, HSQC): Assign proton-proton and proton-carbon correlations to eliminate structural ambiguities .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 200°C under nitrogen) .
  • pH-dependent solubility studies : Assess stability in aqueous buffers (e.g., PBS at pH 7.4) for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate enzyme inhibition by 4-[1-(1H-imidazol-1-yl)ethyl]benzenamine derivatives?

  • Target selection : Focus on enzymes with imidazole-binding pockets (e.g., monoamine oxidase B, MAO-B) .
  • Assay design :
    • Recombinant enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kynuramine for MAO-B) .
    • Reversibility testing : Pre-incubate enzyme-inhibitor complexes and assess activity recovery after dialysis .
  • Data interpretation : Compare selectivity ratios (MAO-A vs. MAO-B) to prioritize lead compounds .

Q. What strategies resolve contradictions in reported bioactivity data for imidazole-containing analogs?

  • Meta-analysis : Cross-reference inhibition data (e.g., MAO-B IC₅₀ values) across studies to identify outliers .
  • Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring altering MAO-B affinity) .
  • Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and rationalize activity discrepancies .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

  • ADMET prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 interactions .
  • QSAR modeling : Correlate substituent electronegativity with metabolic stability (e.g., methyl groups reducing hepatic clearance) .
  • Solvent-accessible surface area (SASA) analysis : Predict solubility limitations in polar solvents .

Q. What experimental approaches validate the corrosion inhibition potential of imidazole derivatives?

  • Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance in acidic media (e.g., 1 M HCl) to quantify inhibition efficiency (%) .
  • Surface characterization : Use SEM-EDS to detect adsorbed inhibitor layers on steel substrates .
  • Synergistic studies : Combine with thiourea derivatives to enhance protective film formation .

Methodological Challenges

Q. How to address low yields in multi-step syntheses of imidazole derivatives?

  • Optimize reaction conditions : Screen catalysts (e.g., p-toluenesulfonic acid vs. HCl) and solvents (e.g., DMF vs. THF) to improve intermediate stability .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >70% .

Q. What techniques mitigate spectral overlap in NMR characterization?

  • Low-temperature NMR : Suppress signal broadening in crowded regions (e.g., aromatic protons) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to simplify assignment of imidazole ring protons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.